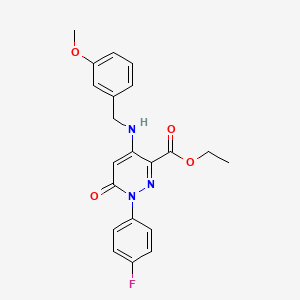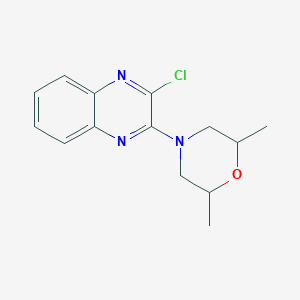![molecular formula C24H26ClN5O2S B2480275 N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide CAS No. 1116036-82-8](/img/structure/B2480275.png)
N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide" is a multifaceted molecule that may have various implications in scientific research. While specific studies directly addressing all aspects of this molecule were not found, related research provides insights into similar compounds' synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex molecules like "this compound" involves multi-step synthetic routes. For instance, the synthesis of novel scaffolds combining pyranose rings with heterocyclic structures as seen in similar research (Abrous et al., 2001) suggests an approach that could be relevant for synthesizing our compound of interest (Abrous et al., 2001).
Molecular Structure Analysis
Molecular structure analysis typically involves techniques such as X-ray crystallography or NMR spectroscopy. Studies on related compounds have revealed intricate details about their molecular geometry, conformation, and intramolecular interactions, which are crucial for understanding the chemical behavior and reactivity of such molecules (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of a compound like "this compound" can be inferred from studies on similar molecules, indicating how functional groups react under various conditions. For example, the interaction of Co(II) complexes with alizarin dye provides insights into the fluorescence properties and potential reactivity of related compounds (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies have detailed the supramolecular structures formed through hydrogen bonding, showcasing the diverse solid-state arrangements that can be achieved and their implications on the physical properties (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, play a crucial role in determining a compound's suitability for specific applications. While direct studies on "this compound" are not available, research on related molecules provides valuable insights into their chemical behavior and potential applications (Vellaiswamy & Ramaswamy, 2017).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects on Cancer Cells
N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide and its derivatives have shown significant antiproliferative activities against cancer cell lines, including melanoma and hematopoietic cell lines. Some compounds in this category have exhibited competitive activities to sorafenib, a standard reference in cancer treatment, and have been identified as potent inhibitors of Raf kinases and mild inhibitors of PI3Kα (Kim, M. et al., 2011).
HIV-Protease Inhibitors
Derivatives of this compound have been used as central structural elements in highly active HIV-protease inhibitors. These compounds have shown high activity against HIV-protease, with some derivatives exhibiting significant inhibitory effects (Scholz, D. et al., 1999).
Antimicrobial Activity
This compound and its analogs have demonstrated antimicrobial activity. For instance, specific derivatives have shown effectiveness against gram-positive and gram-negative bacteria, highlighting their potential in addressing various bacterial infections (Amr, A. et al., 2016).
Serotonin-3 (5-HT3) Receptor Antagonists
Certain derivatives of this compound have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. These derivatives have shown potent antagonistic activity, contributing to advancements in treatments targeting the 5-HT3 receptor (Harada, H. et al., 1995).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-7-8-18(15-19(17)25)27-23(31)16-33-24-26-10-9-22(28-24)30-13-11-29(12-14-30)20-5-3-4-6-21(20)32-2/h3-10,15H,11-14,16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDGDBVVZLYIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)


![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)
![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)

![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)